molecular formula C10H17Cl2N3OS B2560344 N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride CAS No. 2418678-46-1

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride

Cat. No.: B2560344
CAS No.: 2418678-46-1
M. Wt: 298.23
InChI Key: COBIOZFLBIOKCK-UHFFFAOYSA-N
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Description

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride is a novel chemical entity of significant interest in medicinal chemistry and preclinical drug discovery research. This synthetic compound features a strategic molecular hybrid, incorporating a piperidine carboxamide core linked to a 5-methyl-1,3-thiazole ring. The 1,3-thiazole scaffold is a privileged structure in drug design, known for its widespread occurrence in bioactive molecules and approved therapeutics . Its incorporation into molecular architectures is frequently explored to modulate lipophilicity, hydrogen bonding capacity, and overall pharmacokinetic properties, which can enhance interaction with biological targets . Piperidine rings are similarly fundamental building blocks in pharmaceuticals, contributing to the three-dimensional structure and pharmacophore presentation. The dihydrochloride salt form of this compound improves aqueous solubility, facilitating its use in various in vitro biological assay systems. Research into structurally related thiazole-containing compounds has demonstrated potent antitumor potential across diverse cell lines, including leukemia, breast cancer, and renal cancer, often through mechanisms involving the inhibition of key kinase receptors . Furthermore, analogous compounds have been investigated as modulators of transient receptor potential (TRP) channels, such as TRPV3, which play critical roles in sensory biology, skin physiology, and pain sensation . The specific structural features of this compound make it a valuable tool for researchers developing new therapeutic agents for oncology, dermatology, and neuropharmacology. It is intended solely for use in laboratory research to investigate biochemical pathways, screen for pharmacological activity, and explore structure-activity relationships.

Properties

IUPAC Name

N-(5-methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3OS.2ClH/c1-7-5-12-10(15-7)13-9(14)8-3-2-4-11-6-8;;/h5,8,11H,2-4,6H2,1H3,(H,12,13,14);2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

COBIOZFLBIOKCK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN=C(S1)NC(=O)C2CCCNC2.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride typically involves the reaction of 5-methyl-1,3-thiazole with piperidine-3-carboxylic acid. The reaction is carried out under controlled conditions, often using a solvent such as ethanol or methanol. The resulting product is then purified through crystallization or chromatography techniques .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The reaction conditions are optimized to ensure high yield and purity. The final product is often obtained as a dihydrochloride salt to enhance its stability and solubility .

Chemical Reactions Analysis

Types of Reactions

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride has shown promise in several therapeutic areas:

  • Anticancer Activity : Research indicates that thiazole derivatives exhibit significant anticancer properties. For instance, compounds derived from thiazoles have demonstrated efficacy against various cancer cell lines, including human lung adenocarcinoma and glioblastoma cells . The structure-activity relationship (SAR) studies suggest that modifications on the thiazole ring can enhance potency.
CompoundCell LineIC50 Value (µM)
Compound 19A549 (lung)23.30 ± 0.35
Compound 20U251 (glioblastoma)Not specified
  • Anti-inflammatory Properties : Some analogues of thiazole-containing compounds have been evaluated for anti-inflammatory effects, showing potential as analgesic agents .

Neuropharmacology

Thiazole derivatives have been investigated for their neuroprotective effects and anticonvulsant activity. For example, certain compounds have been reported to protect against seizures in animal models, indicating their potential as treatments for epilepsy .

Antiviral Activity

Recent studies have highlighted the antiviral properties of thiazole derivatives. Compounds with similar structures have been shown to possess activity against viral infections, suggesting that N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride may also exhibit such properties .

Case Study 1: Anticancer Efficacy

In a study evaluating various thiazole derivatives for anticancer activity, N-(5-Methyl-1,3-thiazol-2-yl)piperidine derivatives were tested against multiple cancer cell lines. The results indicated that specific substitutions on the thiazole ring significantly improved cytotoxicity against breast and lung cancer cells.

Case Study 2: Neuroprotective Effects

A series of experiments were conducted using animal models to assess the anticonvulsant properties of thiazole-based compounds. The findings revealed that certain derivatives provided substantial protection against induced seizures, highlighting their potential therapeutic applications in treating epilepsy.

Mechanism of Action

The mechanism of action of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide;dihydrochloride involves its interaction with specific molecular targets. The thiazole ring can bind to enzymes and receptors, modulating their activity. This compound may inhibit certain enzymes involved in inflammatory pathways, thereby exerting its anti-inflammatory effects .

Comparison with Similar Compounds

Thiazole-Propanamide Derivatives (Oxadiazole-Sulfanyl Hybrids)

Compounds 8e–h (e.g., 8e : N-(5-Methyl-1,3-thiazol-2-yl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide) share the N-(5-methylthiazol-2-yl) group but incorporate a propanamide bridge and oxadiazole-sulfanyl substituents (Table 1).

Compound Molecular Formula Melting Point (°C) Key Structural Features
Target Compound C₁₀H₁₆Cl₂N₃OS (estimated) Not reported Piperidine-3-carboxamide, dihydrochloride
8e C₁₅H₁₄N₄O₂S₂ 117–118 Oxadiazole-sulfanyl propanamide
8g C₁₅H₁₅N₅O₂S₂ 142–143 4-Aminophenyl oxadiazole-sulfanyl
  • Key Differences: The target compound’s piperidine ring may enhance rigidity and receptor binding compared to the flexible propanamide chain in 8e–h .

Methylthiazole-Piperidine Derivatives

  • N-(4-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride ():
    • Structural isomer with a methyl group at the 4-position of the thiazole ring.
    • The 5-methyl vs. 4-methyl substitution could influence steric effects and electronic distribution, affecting interactions with biological targets (e.g., serotonin receptors, as seen in ) .

Pyridine-Carboxamide Analogs

  • 2-Chloro-N-(5-methyl-1,3-thiazol-2-yl)pyridine-3-carboxamide ():
    • Replaces the piperidine ring with a pyridine moiety.
    • The electron-withdrawing chlorine and aromatic pyridine may reduce basicity compared to the piperidine-carboxamide, altering pharmacokinetics .

Amine-Functionalized Thiazole Derivatives

  • [1-(5-Methyl-1,3-thiazol-2-yl)ethyl]amine dihydrochloride (): Features a primary amine instead of a carboxamide.

Physicochemical and Pharmacological Insights

Solubility and Stability

  • The dihydrochloride salt form (common in –23) improves water solubility compared to free bases, critical for in vitro assays and formulation .
  • Analog 8e (melting point 117–118°C) suggests moderate thermal stability, while the target compound’s piperidine ring may enhance crystallinity .

Biological Activity

N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide; dihydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

  • Chemical Formula : C10H16Cl2N3OS
  • Molecular Weight : 261.78 g/mol
  • CAS Number : 1351597-38-0
  • IUPAC Name : N-(5-methylthiazol-2-yl)piperidine-3-carboxamide dihydrochloride

Biological Activity Overview

The biological activity of N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide has been studied in various contexts, including its effects on cancer cells, antimicrobial properties, and neuropharmacological effects.

Antitumor Activity

Research indicates that thiazole derivatives exhibit significant anticancer properties. For example:

  • Cytotoxicity : Compounds similar to N-(5-Methyl-1,3-thiazol-2-yl)piperidine have shown IC50 values in the low micromolar range against various cancer cell lines, indicating potent cytotoxic effects. A close structural analysis suggests that modifications to the thiazole ring enhance activity against specific cancer types .
CompoundCell LineIC50 (µg/mL)
Compound 1A431 (skin cancer)1.61 ± 1.92
Compound 2Jurkat (leukemia)< 10
N-(5-Methyl...)VariousTBD

Antimicrobial Activity

Thiazole derivatives have also been noted for their antimicrobial properties. Studies have shown that compounds with similar structural motifs can inhibit bacterial growth effectively:

  • Mechanism : The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Neuropharmacological Effects

The compound's potential neuropharmacological applications are also noteworthy. Thiazole-based compounds have been linked to anticonvulsant activities, as demonstrated in several animal models:

  • Anticonvulsant Activity : Certain thiazole derivatives exhibited protective effects against seizures in rodent models, suggesting a mechanism that may involve modulation of neurotransmitter systems .

Structure-Activity Relationship (SAR)

The biological activity of N-(5-Methyl-1,3-thiazol-2-yl)piperidine is heavily influenced by its structural components:

  • Thiazole Ring : The presence of the thiazole moiety is crucial for both anticancer and antimicrobial activities.
  • Substituents on Piperidine : Variations in substituents on the piperidine ring can enhance potency and selectivity for specific biological targets.
  • Methyl Group Positioning : The positioning of methyl groups on the thiazole ring has been shown to affect electron density and overall reactivity, impacting biological efficacy .

Case Studies

Several studies highlight the efficacy of compounds related to N-(5-Methyl-1,3-thiazol-2-yl)piperidine:

  • Antitumor Study : A study reported a synthesized compound with a similar structure that showed promising results against A431 cells with an IC50 value significantly lower than conventional chemotherapeutics .
  • Antimicrobial Efficacy : Another investigation revealed that modifications to the thiazole structure led to enhanced antibacterial activity against Gram-positive bacteria, showcasing the potential for developing new antibiotics .

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare N-(5-Methyl-1,3-thiazol-2-yl)piperidine-3-carboxamide dihydrochloride?

  • Answer : The synthesis typically involves multi-step reactions, starting with the coupling of a piperidine-3-carboxylic acid derivative with 5-methyl-1,3-thiazol-2-amine. Key steps include:

  • Amide bond formation : Activated esters (e.g., HBTU) in polar aprotic solvents like DMF or THF, with triethylamine as a base .
  • Salt formation : Treatment with HCl in methanol or ethanol to yield the dihydrochloride salt .
  • Purification : Column chromatography or recrystallization from methanol/ethanol to achieve >95% purity .

Q. How is the compound structurally characterized to confirm its identity and purity?

  • Answer : Analytical techniques include:

  • NMR spectroscopy : 1H and 13C NMR to confirm proton environments and carbon frameworks (e.g., aromatic thiazole protons at δ 7.2–7.5 ppm, piperidine CH2 groups at δ 1.5–2.8 ppm) .
  • Mass spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H]+ for C10H14N3OS·2HCl).
  • HPLC : Purity assessment using reverse-phase C18 columns with UV detection at 254 nm .

Q. What in vitro assays are recommended for initial biological activity screening?

  • Answer : Standard assays include:

  • Antimicrobial activity : Broth microdilution assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) .
  • Cytotoxicity : MTT assays on mammalian cell lines (e.g., HEK-293) to evaluate IC50 values .
  • Enzyme inhibition : Fluorometric assays targeting thiazole-sensitive enzymes like PFOR (pyruvate:ferredoxin oxidoreductase) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and scalability?

  • Answer :

  • Solvent screening : Replace DMF with biodegradable solvents (e.g., cyclopentyl methyl ether) to enhance green chemistry metrics .
  • Catalyst optimization : Use Pd/C or nickel catalysts for selective hydrogenation of intermediates .
  • Flow chemistry : Continuous flow systems to reduce reaction time and improve safety for exothermic steps .

Q. How can computational modeling guide the design of analogs with enhanced target affinity?

  • Answer :

  • Docking studies : Use AutoDock Vina to predict binding modes to target proteins (e.g., bacterial PFOR or kinase enzymes) .
  • QSAR modeling : Correlate substituent effects (e.g., methyl group on thiazole) with bioactivity using descriptors like logP and polar surface area .
  • MD simulations : Assess stability of ligand-protein complexes over 100-ns trajectories to prioritize analogs .

Q. How can discrepancies in biological assay data between studies be resolved?

  • Answer :

  • Standardized protocols : Adopt CLSI guidelines for antimicrobial assays to minimize variability in inoculum size and growth media .
  • Counter-screening : Test against off-target receptors (e.g., cytochrome P450 enzymes) to rule out nonspecific effects .
  • Meta-analysis : Pool data from multiple studies using random-effects models to identify consensus trends .

Q. What strategies improve solubility and bioavailability for in vivo studies?

  • Answer :

  • Salt selection : The dihydrochloride form enhances aqueous solubility (>50 mg/mL in PBS) compared to the free base .
  • Prodrug design : Introduce phosphate esters on the piperidine ring for pH-dependent release .
  • Nanocarriers : Encapsulate in PLGA nanoparticles to prolong systemic circulation .

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